molecular formula C17H18N2O3S B5109343 N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide

Cat. No.: B5109343
M. Wt: 330.4 g/mol
InChI Key: KFROFNUQUPQKGS-UHFFFAOYSA-N
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Description

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide is an organic compound characterized by its unique structure, which includes a nitrobenzamide core with a sulfanyl ethyl chain substituted with a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide typically involves a multi-step process:

    Thioether Formation: The sulfanyl ethyl chain is introduced via a nucleophilic substitution reaction, where an ethyl halide reacts with a thiol in the presence of a base.

    Benzylation: The final step involves the benzylation of the sulfanyl group using 4-methylbenzyl chloride in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogens (e.g., chlorine, bromine), concentrated nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study sulfanyl-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate biological pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide
  • 2-({4-nitrobenzyl}sulfanyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide

Uniqueness

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of redox potential and nucleophilicity, making it a valuable tool in both synthetic and biological applications.

Properties

IUPAC Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-5-7-14(8-6-13)12-23-10-9-18-17(20)15-3-2-4-16(11-15)19(21)22/h2-8,11H,9-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFROFNUQUPQKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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